2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine
Overview
Description
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a chain of ethoxyethoxy groups
Scientific Research Applications
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a reactant in the synthesis of various compounds .
Mode of Action
It is primarily used as a reactant in chemical synthesis .
Biochemical Pathways
It has been used in the synthesis of a key intermediate for the preparation of an excited-state intramolecular proton transfer (ESIPT)-based fluorescent probe for the detection of palladium .
Result of Action
Its primary use is in the synthesis of other compounds .
Action Environment
Its primary known use is as a reactant in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize 2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-4-nitroisoindoline-1,3-dione, which is a key intermediate in the preparation of excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes . These probes are crucial for detecting palladium, a metal that plays a vital role in various biochemical processes.
Cellular Effects
The effects of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. These localizations can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine typically involves the reaction of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol with ammonia or an amine source. The reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amine group. The general reaction scheme is as follows:
[ \text{2-(2-(2-Ethoxyethoxy)ethoxy)ethanol} + \text{NH}_3 \rightarrow \text{2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Comparison with Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can be compared with other similar compounds, such as:
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar structure but with methoxy groups instead of ethoxy groups. The methoxy variant may have different solubility and reactivity properties.
2-(2-(2-Propoxyethoxy)ethoxy)ethanamine: Contains propoxy groups, which may affect the compound’s hydrophobicity and interaction with biological targets.
2-(2-(2-Butoxyethoxy)ethoxy)ethanamine: The butoxy groups can influence the compound’s physical and chemical properties, including its boiling point and solubility.
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVRDMJNJTOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578840 | |
Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145373-80-4 | |
Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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